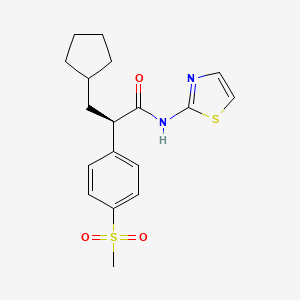
Ro 28-1675
Overview
Description
Ro 28-1675 is a potent allosteric activator of glucokinase, an enzyme that plays a crucial role in glucose metabolism. This compound has shown significant potential in the research and treatment of type 2 diabetes due to its ability to enhance glucokinase activity, thereby improving glucose utilization and lowering blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ro 28-1675 involves several steps, starting with the preparation of the core thiazolyl-propanamide structure. The key steps include:
Formation of the thiazole ring: This is typically achieved through a cyclization reaction involving a thioamide and a haloketone.
Amidation: The thiazole intermediate is then subjected to amidation with an appropriate amine to form the thiazolyl-propanamide core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including:
Temperature control: Maintaining optimal temperatures during reactions to ensure high conversion rates.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards
Chemical Reactions Analysis
Types of Reactions
Ro 28-1675 primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of nucleophiles or electrophiles, depending on the desired substitution
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Scientific Research Applications
Ro 28-1675 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study glucokinase activity and regulation.
Biology: Investigated for its effects on glucose metabolism and insulin secretion in cellular and animal models.
Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes.
Industry: Utilized in the development of new drugs targeting glucose metabolism disorders
Mechanism of Action
Ro 28-1675 exerts its effects by binding to an allosteric site on glucokinase, thereby increasing the enzyme’s affinity for glucose and enhancing its catalytic activity. This leads to improved glucose utilization and reduced blood glucose levels. The compound also promotes the translocation of glucokinase from the nucleus to the cytosol in hepatocytes, further enhancing its activity .
Comparison with Similar Compounds
Ro 28-1675 is unique among glucokinase activators due to its high potency and selectivity. Similar compounds include:
GKA50: Another potent glucokinase activator with similar mechanisms of action.
PF-04937319: A glucokinase activator with distinct pharmacokinetic properties.
AZD1656: Known for its efficacy in clinical trials for type 2 diabetes
This compound stands out due to its superior oral bioavailability and efficacy in lowering blood glucose levels in various animal models .
Properties
IUPAC Name |
(2R)-3-cyclopentyl-2-(4-methylsulfonylphenyl)-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-25(22,23)15-8-6-14(7-9-15)16(12-13-4-2-3-5-13)17(21)20-18-19-10-11-24-18/h6-11,13,16H,2-5,12H2,1H3,(H,19,20,21)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQSWPCDHDQINX-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CC2CCCC2)C(=O)NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@@H](CC2CCCC2)C(=O)NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
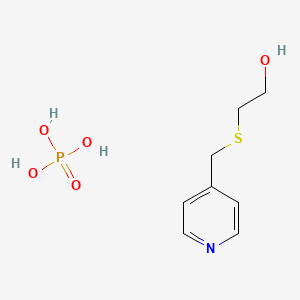
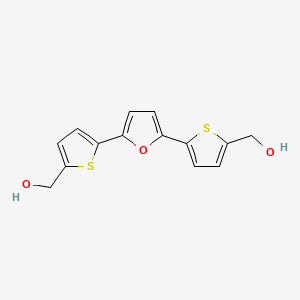
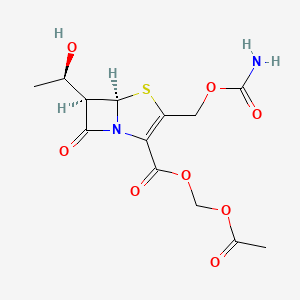
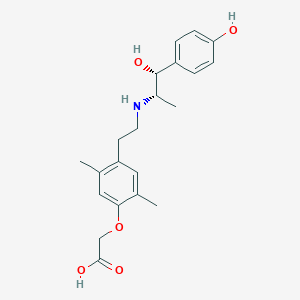
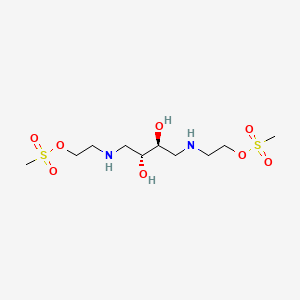
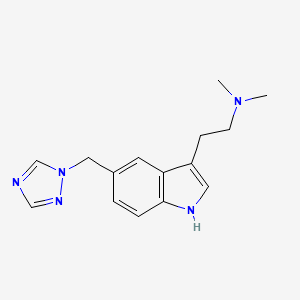
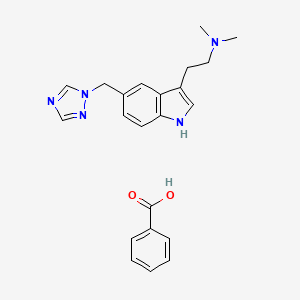
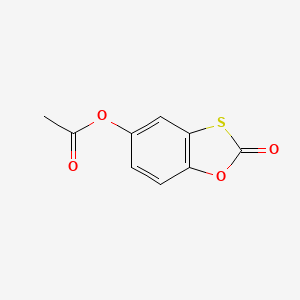
![(6S,6As,9S)-3,6-dihydroxy-2,9-dimethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1679402.png)
![3,9-Dihydroxy-2-methoxy-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione](/img/structure/B1679403.png)
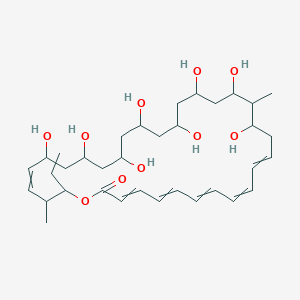
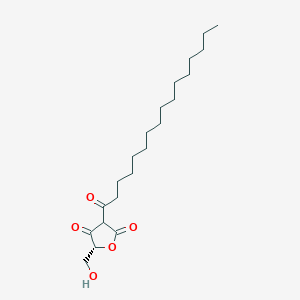

![6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one](/img/structure/B1679411.png)
